Methyl isothiocyanate

Description

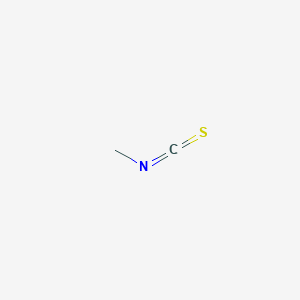

Structure

3D Structure

Properties

IUPAC Name |

methylimino(sulfanylidene)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NS/c1-3-2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDSHSYDSCRFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NS | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027204 | |

| Record name | Methyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat., Colorless crystals that sublime at room temperature; mp = 36 deg C; [HSDB] Pale yellow low melting solid with an acrid odor; mp = 30-34 deg C; [Alfa Aesar MSDS], Solid, Colourless to tan liquid; Pungent, penetrating mustard-like odour | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

246 °F at 760 mmHg (EPA, 1998), 119 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

20 °F, 95 °F (35 °C) (closed cup). /MITC-Fume/ | |

| Record name | Methyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils., Very soluble in ethyl ether, In water, 7.6X10+3 mg/L at 25 °C, 7.6 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.069 at 98.6 °F (EPA, 1998) - Denser than water; will sink, 1.0691 at 37 °C/4 °C, 0.938-0.942 | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.53 (Air = 1) | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

39.29 mmHg (USCG, 1999), 3.54 [mmHg], 3.54 mm Hg at 25 °C | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Solid at room temperature but sublimes directly to a gas. | |

CAS No. |

556-61-6 | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isothiocyanate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isothiocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-isothiocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWE2M5YDW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 to 97 °F (EPA, 1998), 36 °C | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isothiocyanate (MITC), a volatile and highly reactive organosulfur compound, is a molecule of significant interest across various scientific disciplines, including organic synthesis, agriculture, and pharmacology. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both laboratory and industrial-scale methodologies. It further delves into the intricate reaction mechanisms of MITC, exploring its interactions with a range of nucleophiles and its mode of action in biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key experimental protocols, quantitative data, and mechanistic insights into a single, in-depth reference.

Introduction

This compound (CH₃N=C=S), also known as MITC, is a colorless, lachrymatory solid with a low melting point and a pungent, horseradish-like odor.[1] Its high reactivity stems from the electrophilic carbon atom of the isothiocyanate group, making it a versatile reagent in organic synthesis and a potent agent in biological systems.

Industrially, MITC is a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[2] In agriculture, it is widely used as a soil fumigant to control nematodes, fungi, and weeds.[2] In the pharmaceutical industry, it serves as a building block for the synthesis of diverse bioactive molecules.

This guide will provide a thorough examination of the synthesis of MITC, followed by a detailed analysis of its reaction mechanisms, supported by experimental data and protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale of production and available starting materials.

Laboratory Synthesis

A common and reliable laboratory-scale synthesis of this compound involves the reaction of methylamine with carbon disulfide, followed by the decomposition of the resulting dithiocarbamate salt.[3]

2.1.1. From Methylamine, Carbon Disulfide, and Ethyl Chlorocarbonate

This method proceeds in two main steps: the formation of a sodium methyldithiocarbamate intermediate, followed by its reaction with ethyl chloroformate to yield this compound.

Experimental Protocol: [3]

-

Step 1: Formation of Sodium Methyldithiocarbamate

-

In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of sodium hydroxide (1.0 eq) in water is prepared and cooled.

-

Carbon disulfide (1.0 eq) is added to the sodium hydroxide solution.

-

A solution of methylamine (1.0 eq) is added dropwise to the mixture while maintaining the temperature between 10-20 °C.

-

The mixture is stirred for 1-2 hours to ensure the complete formation of the bright red solution of sodium methyldithiocarbamate.

-

-

Step 2: Formation of this compound

-

The solution from Step 1 is cooled to 35-40 °C.

-

Ethyl chloroformate (1.0 eq) is added dropwise over a period of about 1 hour, maintaining the temperature below 40 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The upper layer, which is the crude this compound, is separated.

-

The crude product is dried over anhydrous sodium sulfate and purified by distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65-76% | [3] |

Synthesis Pathway from Methylamine and Ethyl Chlorocarbonate

Caption: Synthesis of MITC from methylamine.

2.1.2. From Methylamine, Carbon Disulfide, and Hydrogen Peroxide

An alternative laboratory method utilizes hydrogen peroxide as an oxidizing agent to convert the dithiocarbamate intermediate to this compound. This method is considered more environmentally friendly as it avoids the use of chloroformates.

Experimental Protocol:

-

Step 1: Formation of Methyldithiocarbamic Acid Salt

-

Methylamine is reacted with carbon disulfide in an aqueous medium, often in the presence of a base like sodium hydroxide, to form the corresponding dithiocarbamate salt.

-

-

Step 2: Oxidation to this compound

-

The aqueous solution of the dithiocarbamate salt is then treated with hydrogen peroxide, which oxidizes the intermediate to form this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65-82% | [4] |

Industrial Synthesis

On an industrial scale, the primary method for producing this compound is the thermal rearrangement of methyl thiocyanate.[2]

2.2.1. Thermal Rearrangement of Methyl Thiocyanate

This process involves heating methyl thiocyanate (CH₃SCN) to a high temperature, causing it to isomerize to the more thermodynamically stable this compound.

CH₃-S-C≡N → CH₃-N=C=S

While specific industrial process parameters are often proprietary, the reaction is typically carried out in the gas phase at elevated temperatures. The yield for this rearrangement is generally high.

Industrial Production Workflow

Caption: Industrial synthesis via thermal rearrangement.

Spectroscopic Data of this compound

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR | Singlet at ~3.2 ppm (CH₃ group) | [5] |

| ¹³C NMR | ~31 ppm (CH₃), ~130 ppm (N=C=S) | [6] |

| FTIR (cm⁻¹) | Strong, broad absorption around 2100 cm⁻¹ (asymmetric N=C=S stretch) | [7] |

Reaction Mechanisms of this compound

The electrophilic carbon of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles.

Reactions with Nucleophiles

4.1.1. Reaction with Amines

This compound readily reacts with primary and secondary amines to form N,N'-substituted thioureas. This reaction is typically fast and proceeds via a nucleophilic addition mechanism.

Caption: Inactivation of an enzyme by MITC.

4.2.2. Induction of Apoptosis

In addition to direct enzyme inhibition, this compound has been shown to induce apoptosis (programmed cell death) in various cell types. This process is mediated through the activation of a cascade of enzymes known as caspases. Studies have shown that isothiocyanates can induce the activity of caspase-3, a key executioner caspase in the apoptotic pathway. [8][9][10]The activation of initiator caspases, such as caspase-8 and caspase-9, has also been implicated in isothiocyanate-induced apoptosis. [11][10][12][13] Apoptosis Induction Pathway

Caption: MITC-induced caspase activation cascade.

4.2.3. Glutathione Conjugation

In biological systems, this compound can be detoxified through conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). [14][15][16][17]The resulting glutathione conjugate is more water-soluble and can be more readily excreted from the body. Different GST isozymes, such as GSTA1-1, GSTM1-1, and GSTP1-1, exhibit varying efficiencies in catalyzing this conjugation reaction. [15][16] Glutathione Conjugation Pathway

Caption: Detoxification of MITC via glutathione conjugation.

Conclusion

This compound is a compound of considerable synthetic and biological importance. Its synthesis is well-established, with reliable methods available for both laboratory and industrial production. The reactivity of the isothiocyanate functional group allows for a wide range of chemical transformations and is central to its biological activity. A thorough understanding of the synthesis and reaction mechanisms of this compound is crucial for its safe and effective application in various fields, from the development of new pharmaceuticals to the optimization of agricultural practices. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and researchers working with this versatile molecule.

References

- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3406191A - Method of producing this compound - Google Patents [patents.google.com]

- 5. This compound(556-61-6) 1H NMR [m.chemicalbook.com]

- 6. Showing Compound this compound (FDB012372) - FooDB [foodb.ca]

- 7. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 11. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidation of caspase-8 by hypothiocyanous acid enables TNF-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothiocyanates as substrates for human glutathione transferases: structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Degradation Pathways of Methyl Isothiocyanate in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl isothiocyanate (MITC) is a widely used soil fumigant and a key intermediate in various chemical syntheses. Its fate in the soil environment is of critical importance for assessing its efficacy, environmental impact, and potential for non-target effects. This technical guide provides a comprehensive overview of the degradation pathways of MITC in soil, encompassing both biotic and abiotic mechanisms. It details the factors influencing degradation rates, the primary degradation products, and standardized experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or studying MITC and related compounds.

Introduction

This compound (CH₃NCS) is a volatile organosulfur compound known for its potent biocidal activity. It is the primary active breakdown product of the soil fumigants metam sodium and dazomet.[1] Understanding the degradation of MITC in soil is crucial for optimizing its use in agriculture, predicting its environmental persistence, and mitigating potential risks associated with its application. The degradation of MITC is a complex process governed by a combination of biological and chemical reactions, which are in turn influenced by a multitude of soil and environmental factors.[2]

Degradation Pathways of this compound in Soil

The dissipation of MITC in soil proceeds through two main pathways: biotic degradation, mediated by soil microorganisms, and abiotic degradation, which involves chemical reactions with soil components and water. These two pathways are not mutually exclusive and often occur concurrently, with their relative importance depending on specific soil conditions.[2]

Biotic Degradation

Biotic degradation is a significant contributor to the breakdown of MITC in soil, with studies showing that its degradation is often faster in non-sterile soil compared to sterile soil.[3] The process is believed to be primarily a cometabolic event, where microorganisms do not utilize MITC as a sole carbon and energy source but degrade it fortuitously via enzymes involved in other metabolic pathways.[3]

Microorganisms Involved:

While a complete picture of the microbial communities responsible for MITC degradation is still emerging, several bacterial genera have been implicated:

-

Rhodococcus spp.: Strains of Rhodococcus have been isolated from soil with a history of metham sodium use and have demonstrated the ability to degrade MITC.

-

Bacillus spp.: Similar to Rhodococcus, Bacillus species have also been identified as capable of degrading MITC.

-

Oxalobacteraceae family: Two strains from this family, MDB3 and MDB10, have been associated with the accelerated degradation of MITC in soils with repeated exposure to metam sodium.

Enzymatic Pathways (Hypothesized):

The specific enzymatic pathways for MITC degradation in these microorganisms have not been fully elucidated. However, based on the metabolism of other xenobiotics and isothiocyanates in various organisms, the following enzyme families are likely involved:

-

Glutathione S-transferases (GSTs): These enzymes are well-known for their role in detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. Isothiocyanates are known substrates for GSTs in mammals and plants, and a similar mechanism is plausible in soil bacteria. This conjugation would increase the water solubility of MITC and facilitate further metabolism.

-

Cytochrome P450 Monooxygenases: This superfamily of enzymes is involved in the oxidation of a wide range of organic compounds, including many pesticides. While direct evidence for their role in MITC degradation is limited, their versatility makes them potential candidates for initiating the breakdown of the MITC molecule.

Abiotic Degradation

Abiotic degradation of MITC primarily occurs through chemical hydrolysis, a reaction with water that is significantly influenced by soil pH, temperature, and the presence of catalytic surfaces such as clay minerals and organic matter.[3]

Hydrolysis:

The hydrolysis of MITC is faster under alkaline conditions. In a basic solution, MITC reacts with hydroxide ions to yield methyl isocyanate and bisulfide. These intermediates can then undergo further reactions.

Influence of Soil Components:

-

Clay Minerals: The surfaces of clay minerals, such as montmorillonite and kaolinite, can act as catalysts for the hydrolysis of organic compounds. The specific impact depends on the clay type, its surface area, and the presence of exchangeable cations.

-

Soil Organic Matter (SOM): The functional groups present in SOM, such as carboxyl and phenolic groups, can influence the local pH at the micro-site of degradation and may also directly participate in reactions with MITC. High organic matter content can also increase the sorption of MITC, which can either decrease its availability for degradation or concentrate it in reactive zones.

Factors Influencing MITC Degradation

The rate of MITC degradation in soil is highly variable and is controlled by a combination of factors:

-

Temperature: Degradation rates of MITC generally increase with increasing temperature, for both biotic and abiotic pathways.[3]

-

Soil Moisture: The effect of soil moisture is complex. While water is a reactant in hydrolysis, excessive moisture can limit oxygen availability for aerobic microbial degradation and reduce the diffusion of volatile MITC in the soil pore space.[3]

-

Soil pH: As mentioned, alkaline pH significantly accelerates the abiotic hydrolysis of MITC.[3]

-

Organic Matter Content: The addition of organic amendments, such as manure, can enhance MITC degradation by stimulating microbial activity and potentially by providing catalytic surfaces.[2]

-

Soil Type: Soil texture (the relative proportions of sand, silt, and clay) influences water holding capacity, aeration, and surface area, all of which affect degradation rates. For instance, MITC has been observed to dissipate faster in sandy soils compared to clay soils.[4]

-

History of Pesticide Application: Soils with a history of repeated fumigant applications may exhibit accelerated degradation of MITC due to the adaptation and enrichment of specific microbial populations capable of breaking it down.

Quantitative Data on MITC Degradation

The persistence of MITC in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade. The following tables summarize reported half-life values under various conditions.

Table 1: Half-life of MITC in Different Soil Types

| Soil Type | Half-life (days) | Conditions | Reference(s) |

| Sandy Loam | 5.8 | 20°C | [3] |

| Sandy Soil | < 1 | Field conditions | [4] |

| Silty Clay Soil | 2.6 | Field conditions | [4] |

| Forest Nursery Soils | 3.1 - 11.2 | 22°C |

Table 2: Effect of Temperature on MITC Half-life in Arlington Sandy Loam

| Temperature (°C) | Half-life (days) | Reference |

| 20 | 5.8 | [3] |

| 30 | 3.0 | [3] |

| 40 | 1.8 | [3] |

Table 3: Effect of Organic Amendment (Chicken Manure) on MITC Half-life in Arlington Sandy Loam at 20°C

| Amendment Rate (%) | Half-life (days) | Reference |

| 0 (Unamended) | 5.8 | [3] |

| 1.0 | 3.5 | [3] |

| 2.5 | 2.5 | [3] |

| 5.0 | 2.2 | [3] |

Experimental Protocols for Studying MITC Degradation in Soil

This section outlines a general methodology for conducting a laboratory soil incubation study to determine the degradation rate of MITC.

Objective

To determine the rate of degradation of this compound in soil under controlled laboratory conditions and to identify its major degradation products.

Materials and Reagents

-

Test soil, sieved (<2 mm)

-

This compound (analytical standard)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Sterile deionized water

-

Incubation vessels (e.g., serum bottles with crimp seals)

-

Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument

-

Autoclave for soil sterilization

Experimental Workflow

Detailed Procedure

-

Soil Preparation:

-

Collect a representative soil sample and sieve it to <2 mm.

-

Characterize the soil for key properties such as pH, texture, organic matter content, and microbial biomass.

-

For sterile controls, autoclave a portion of the soil (e.g., at 121°C for 30-60 minutes on two consecutive days).

-

-

Fortification:

-

Weigh a known amount of soil (e.g., 20-50 g) into each incubation vessel.

-

Prepare a stock solution of MITC in a suitable solvent (e.g., acetone).

-

Add a specific volume of the stock solution to each soil sample to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood if necessary.

-

Adjust the soil moisture to a predetermined level (e.g., 40-60% of water holding capacity) with sterile deionized water.

-

-

Incubation:

-

Seal the incubation vessels and place them in an incubator in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days), sacrificially sample triplicate vessels for both the non-sterile and sterile treatments.

-

Store the samples frozen (-20°C) until analysis.

-

-

Extraction:

-

To the soil sample in the incubation vessel, add a known volume of extraction solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).

-

Shake the vessels for a specified time (e.g., 1-2 hours) to extract the MITC and its degradation products.

-

Allow the soil to settle, and take an aliquot of the supernatant for analysis.

-

-

Analysis:

-

Analyze the extracts by GC-MS for the quantification of MITC.

-

For the identification and quantification of polar degradation products like methylamine, LC-MS/MS may be more suitable.

-

Develop a calibration curve using analytical standards of MITC and any known metabolites.

-

-

Data Analysis:

-

Plot the concentration of MITC versus time for both sterile and non-sterile soils.

-

Determine the degradation kinetics, which often follows first-order kinetics, and calculate the half-life (DT₅₀).

-

Compare the degradation rates in sterile and non-sterile soils to assess the contribution of biotic degradation.

-

Identify and, if possible, quantify the major degradation products.

-

Degradation Products of MITC

The primary degradation product of MITC that has been identified in soil is **methylamine (CH₃NH₂) **. Other potential intermediates and final products include:

-

Methyl isocyanate (CH₃NCO): An intermediate of abiotic hydrolysis.

-

Carbon disulfide (CS₂)

-

Elemental sulfur (S)

-

1,3-Dimethylthiourea

-

3-Methylamino-5-oxa-thia-2,7-diaza-2,6-octadiene

-

3-Methylamino-4,5-dithia-2,7-diaza-2,6-octadiene

The formation of these latter, more complex products has been observed in aquatic environments with activated sludge and may also occur in soil under certain conditions.[5]

Conclusion

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The rate of degradation is highly dependent on a variety of soil and environmental factors, making it a site-specific phenomenon. While significant progress has been made in understanding the overall degradation kinetics and influencing factors, further research is needed to fully elucidate the specific microbial enzymes and the catalytic mechanisms of soil components involved in the breakdown of this important compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will ultimately contribute to the safer and more effective use of MITC in various applications.

References

Factors Influencing Methyl Isothiocyanate Volatility in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isothiocyanate (MITC) is a volatile and highly reactive organosulfur compound. In agriculture, it is the active ingredient in several soil fumigants used to control a broad spectrum of soil-borne pests, including nematodes, fungi, insects, and weeds. Its efficacy is, however, intrinsically linked to its behavior in the soil, particularly its volatility. The tendency of MITC to escape from the soil into the atmosphere not only reduces its concentration in the target zone, thereby diminishing its pesticidal effectiveness, but also poses potential risks to applicators, nearby communities, and the environment.

This technical guide provides an in-depth analysis of the key factors that govern the volatility of this compound in the soil environment. By understanding these factors, researchers and professionals can develop strategies to optimize fumigation practices, enhance efficacy, and minimize off-target emissions. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the complex interactions influencing MITC's fate in soil.

Core Factors Affecting MITC Volatility

The volatilization of MITC from soil is a complex process influenced by a combination of soil properties, environmental conditions, and application techniques. These factors collectively determine the partitioning of MITC between the soil solid, liquid, and gas phases, and its subsequent mass transfer to the atmosphere.

Soil Properties

Soil texture, the relative proportion of sand, silt, and clay particles, is a dominant factor controlling MITC movement and subsequent volatilization.[1][2] The size and connectivity of soil pores, which are dictated by texture, directly impact gas-phase diffusion.

-

Sandy Soils: Coarse-textured sandy soils have larger pore spaces, which can facilitate deeper penetration of MITC into the soil profile. This deeper movement can, in some cases, lead to lower surface volatilization as the fumigant is further from the soil-air interface.[1] However, the low adsorptive capacity of sand can also lead to rapid diffusion and potentially high initial volatilization rates if the MITC is not incorporated deeply enough.

-

Clayey Soils: Fine-textured soils, with a higher clay content, have smaller, more tortuous pore networks. This structure impedes the gas-phase diffusion of MITC to the surface, generally resulting in lower volatilization rates compared to sandy soils.[1][2] The higher surface area and cation exchange capacity (CEC) of clay soils also contribute to greater adsorption of MITC, further reducing its concentration in the soil air and thus its potential for volatilization.[3][4]

Soil organic matter (SOM) can influence MITC volatility through several mechanisms, including adsorption and enhanced microbial degradation. Humic substances within SOM possess a large, chemically reactive surface area that can adsorb organic compounds like MITC, thereby reducing their concentration in the soil solution and gas phase and, consequently, their volatility.[5]

However, studies have shown that the effect of organic matter on MITC volatilization can be complex. While some research suggests that the addition of organic amendments can reduce fumigant emissions by enhancing degradation[5][6], other studies have found that even high levels of organic matter incorporation do not significantly decrease MITC volatilization.[1] This suggests that the type and decomposition state of the organic matter may play a crucial role. It is also important to note that enhanced degradation, while reducing the total amount of MITC available for volatilization, is a separate process from the physical act of volatilization itself.

Soil pH can influence the chemical and biological degradation of MITC. While the direct impact of pH on the volatility of the MITC molecule itself is not extensively documented in the provided search results, pH is a critical factor in the overall persistence of MITC in the soil.[7] Acidic conditions can increase the persistence of some pesticides, while alkaline conditions can enhance the degradation of others.[7] For ionizable organic compounds, soil pH significantly affects their adsorption and desorption behavior.[8] The degradation of MITC is influenced by both chemical and biological processes[5][6], and microbial activity, a key driver of biological degradation, is highly dependent on soil pH.

Environmental Conditions

Temperature is a major environmental factor influencing the volatilization of MITC.[9] An increase in soil temperature leads to a higher vapor pressure of MITC, which in turn increases its tendency to move from the liquid and sorbed phases into the gas phase. Higher temperatures also increase the rate of diffusion of MITC through the soil pores to the surface. Studies have shown a direct correlation between increasing soil temperature and increased MITC volatilization flux.[9] Conversely, cooler soil temperatures result in significantly reduced MITC emission rates.[9]

Soil moisture content has a significant and multifaceted impact on MITC volatility.

-

Reduced Gas-Phase Diffusion: Increased soil moisture reduces the air-filled pore space in the soil.[5] This directly inhibits the gas-phase diffusion of MITC, which is the primary pathway for its movement to the soil surface.[5] This is the principle behind using a "water seal" (a layer of water applied to the soil surface after fumigation) to reduce emissions.[10]

-

Competition for Sorption Sites: Water molecules can compete with MITC for sorption sites on soil particles, potentially increasing the concentration of MITC in the soil solution and making it more available for volatilization if other conditions are favorable.

-

Enhanced Degradation: While higher moisture can reduce volatilization, it can also create conditions favorable for microbial degradation of MITC, leading to an overall faster dissipation from the soil.[5]

Application Techniques

The depth at which MITC or its precursors (like metam sodium) are injected into the soil significantly affects volatilization. Deeper injection increases the distance the fumigant must travel to reach the soil surface, providing more opportunity for adsorption and degradation, and thus reducing surface emissions.

Covering the soil surface with plastic tarps or applying a layer of water (a water seal) immediately after fumigation are common practices to reduce MITC volatilization.

-

Tarping: Plastic tarps create a physical barrier that traps the volatilizing MITC, increasing its concentration in the soil and enhancing its pesticidal efficacy. The effectiveness of a tarp depends on its permeability to MITC.

-

Water Seals: Applying a water seal of 2.5-3.8 cm has been shown to significantly reduce MITC volatilization by 71-74% compared to unsealed soil.[10] The water fills the surface soil pores, blocking the pathways for gas escape.

Tillage practices can influence soil structure, porosity, and the incorporation of organic matter, all of which can affect MITC volatility. Intensive tillage can disturb the soil, altering moisture and aeration, which may lead to an increase in the emission of soil gases.[11] Reduced tillage or no-till systems may lead to a more stratified soil profile with higher organic matter at the surface, which could potentially increase MITC sorption and reduce volatilization. However, the overall impact of tillage is complex and can depend on the specific tillage method and soil conditions.

Quantitative Data on Factors Affecting MITC Volatility

The following tables summarize quantitative data from various studies on the factors influencing MITC volatility. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Effect of Soil Texture on MITC Volatilization

| Soil Texture | Volatilization (% of Applied) | Study Conditions | Reference |

| Sandy Soil | Higher | Bench-scale soil columns, MITC precursor applied at 15 cm depth. Volatilization measured over time. | [1][2] |

| Sandy Clay Loam | Lower | Bench-scale soil columns, MITC precursor applied at 15 cm depth. Volatilization measured over time. | [1][2] |

Note: The study cited indicates a qualitative difference ("lower" vs. "higher") and attributes the lower volatilization in sandy soil in one part of their experiment to deeper downward movement, highlighting the complexity of the process.

Table 2: Effect of Water Seal on MITC Volatilization

| Water Seal Application | Reduction in MITC Volatilization (%) | Soil Type | Study Conditions | Reference |

| 2.5 cm | 71-74 | Sandy Clay Loam | Bench-scale soil columns. | [10] |

| 3.8 cm | 71-74 | Sandy Clay Loam | Bench-scale soil columns. | [10] |

Table 3: Effect of Application Method on MITC Volatilization

| Application Method | Volatilization (% of Applied) | Study Conditions | Reference |

| Subsurface Drip Irrigation | ~1.4% (within 48 hours) | Field study. | [12][13] |

| Surface Irrigation | Up to four orders-of-magnitude higher than subsurface drip | Comparison with published data from other studies. | [12] |

Experimental Protocols

Measurement of MITC Volatilization from Soil Columns

This protocol is a generalized representation based on methodologies described in the literature.[1][2][10]

Objective: To quantify the volatilization of MITC from a soil surface under controlled laboratory conditions.

Materials:

-

Soil of desired texture and organic matter content, sieved to a uniform particle size.

-

Steel or PVC columns of appropriate dimensions.

-

MITC standard or a precursor such as metam sodium.

-

A system for collecting volatilized MITC (e.g., activated charcoal tubes, solvent traps).

-

Gas chromatograph (GC) with a suitable detector (e.g., mass spectrometer (MS), nitrogen-phosphorus detector (NPD)) for MITC analysis.

-

Controlled environment chamber for temperature and humidity control.

Procedure:

-

Soil Packing: The soil is uniformly packed into the columns to a specified bulk density.

-

Fumigant Application: A known amount of MITC or its precursor is injected at a specific depth within the soil column.

-

Incubation: The columns are placed in a controlled environment chamber at a constant temperature and humidity. A controlled airflow is passed over the soil surface.

-

Volatilization Trapping: The air exiting the chamber is passed through a trapping system (e.g., charcoal tubes) to capture the volatilized MITC. Traps are changed at regular intervals.

-

Extraction and Analysis: The trapped MITC is extracted from the collection medium using a suitable solvent (e.g., ethyl acetate). The concentration of MITC in the extract is determined by GC analysis.

-

Data Calculation: The mass of MITC volatilized over each time interval is calculated, and a cumulative volatilization curve is generated.

Determination of MITC in Soil Air by Headspace Gas Chromatography (HS-GC)

This protocol is a generalized representation based on methodologies described in the literature.[14][15]

Objective: To determine the concentration of MITC in the gas phase of a soil sample.

Materials:

-

Soil sample.

-

Headspace vials with PTFE-lined septa.

-

Headspace autosampler.

-

Gas chromatograph with a mass spectrometer (GC-MS) or other suitable detector.

-

MITC standard solution.

-

Matrix modifying salt solution (e.g., concentrated sodium chloride).

Procedure:

-

Sample Preparation: A known weight of the soil sample is placed into a headspace vial.

-

Matrix Modification: A matrix-modifying salt solution may be added to the soil to enhance the partitioning of MITC into the headspace.

-

Equilibration: The vial is sealed and placed in the headspace autosampler, where it is heated to a specific temperature for a set period to allow the volatile compounds to equilibrate between the soil and the headspace gas.

-

Injection: A sample of the headspace gas is automatically injected into the GC-MS for analysis.

-

Analysis: The GC separates the components of the gas sample, and the MS identifies and quantifies the MITC based on its mass spectrum and retention time.

-

Quantification: The concentration of MITC in the soil air is determined by comparing the peak area of the sample to a calibration curve prepared using known concentrations of MITC standards.

Visualizations

Caption: Interacting factors influencing MITC volatility in soil.

Caption: Workflow for measuring MITC volatility using soil columns.

Caption: Logical relationship between soil properties and MITC volatility.

Conclusion

The volatility of this compound in soil is a critical parameter that influences its efficacy as a fumigant and its potential for off-target movement. This technical guide has outlined the primary factors controlling MITC volatility, including soil texture, organic matter content, pH, temperature, and moisture, as well as application techniques.

A comprehensive understanding of these factors is essential for developing and implementing best management practices that maximize the effectiveness of MITC-based fumigants while minimizing their environmental impact. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals working to optimize the use of this important agricultural tool. Further research focusing on the complex interactions between these factors under a wider range of field conditions will continue to refine our ability to predict and manage the environmental fate of this compound.

References

- 1. old.iuss.org [old.iuss.org]

- 2. researchgate.net [researchgate.net]

- 3. utia.tennessee.edu [utia.tennessee.edu]

- 4. landresources.montana.edu [landresources.montana.edu]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Surface water seal application to minimize volatilization loss of this compound from soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intense tillage on US farm fields boosts greenhouse emissions - Futurity [futurity.org]

- 12. faculty.ucr.edu [faculty.ucr.edu]

- 13. scispace.com [scispace.com]

- 14. ars.usda.gov [ars.usda.gov]

- 15. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Isothiocyanate: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

Methyl isothiocyanate (MITC), a reactive organosulfur compound with the chemical formula CH₃NCS, has emerged as a crucial and versatile building block in organic synthesis. Its unique reactivity profile, characterized by the electrophilic carbon atom of the isothiocyanate group, allows for a wide range of chemical transformations, making it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the core applications of MITC, including detailed experimental protocols, quantitative data, and mechanistic insights into its role in the synthesis of diverse molecular architectures, from fundamental thioureas to complex heterocyclic systems and pharmaceuticals.

Core Reactivity: Nucleophilic Addition

The primary and most fundamental reaction of this compound is its reaction with nucleophiles. The electrophilic carbon atom of the -N=C=S group is highly susceptible to attack by a variety of nucleophiles, most notably amines, to form substituted thioureas. This reaction is typically high-yielding and forms the basis for the synthesis of a vast array of functionalized molecules.[1]

Synthesis of Substituted Thioureas

The reaction of this compound with primary and secondary amines is a robust and straightforward method for the preparation of N-methyl-N'-substituted thioureas. This reaction generally proceeds under mild conditions and is a cornerstone of medicinal chemistry and materials science due to the diverse biological and chemical properties of the resulting thiourea derivatives.

A general experimental protocol for the synthesis of methylthiourea is as follows:

Experimental Protocol: Synthesis of Methylthiourea [1]

-

Materials:

-

This compound (95 g, 1.3 moles)

-

Concentrated ammonium hydroxide solution (140 mL, containing 34 g or 2 moles of ammonia)

-

Norit (activated carbon) (2 g)

-

Ice water

-

-

Procedure:

-

In a 500-mL three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, place 140 mL of concentrated ammonium hydroxide solution.

-

Add 95 g of this compound dropwise with stirring over a period of 1 hour. The rate of addition should be carefully controlled as the reaction can become vigorous.

-

After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.

-

Boil the solution with 2 g of Norit and filter.

-

Chill the filtrate in an ice bath to crystallize the methylthiourea.

-

Collect the crystals by filtration, wash three times with 25-mL portions of ice water, and dry. A first crop of 65–75 g is typically obtained.

-

Concentrate the mother liquor and washings to a volume of 75 mL and chill again to obtain a second crop of 15–20 g.

-

The total yield of methylthiourea is 85–95 g (74–81%). The product has a melting point of 119–120.5°C.

-

-

Purification:

-

Further purification can be achieved by recrystallization from boiling anhydrous ethanol, yielding a product with a melting point of 120.5–121°C.[1]

-

This general method can be adapted for the synthesis of various di- and trialkyl thioureas by substituting the ammonium hydroxide with the corresponding amine solution.[1]

Table 1: Synthesis of Thiourea Derivatives from this compound

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Ammonia | Methylthiourea | Aqueous solution, heat | 74-81 | 119-120.5 |

| Methylamine | sym-Dimethylthiourea | Amine solution | Not specified | Not specified |

| Dimethylamine | Trimethylthiourea | Amine solution | Not specified | Not specified |

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, which are integral scaffolds in many pharmaceutical and agrochemical products.

1,3,4-Thiadiazoles

MITC is a building block for the synthesis of 1,3,4-thiadiazoles, a class of heterocyclic compounds used as herbicides.[2] The synthesis typically involves the reaction of an isothiocyanate with an acylhydrazide, followed by cyclization.

Experimental Protocol: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

-

Materials:

-

Carboxylic acid hydrazide

-

Trimethylsilyl isothiocyanate (TMSNCS)

-

Acid catalyst

-

-

Procedure:

-

A mixture of the carboxylic acid hydrazide and trimethylsilyl isothiocyanate is reacted to form the corresponding thiosemicarbazide in situ.

-

The thiosemicarbazide is then cyclized under acidic conditions to yield the 2-amino-1,3,4-thiadiazole.

-

The following diagram illustrates the general workflow for the synthesis of 1,3,4-thiadiazoles from an isothiocyanate and a hydrazide.

Caption: General synthesis of 1,3,4-thiadiazoles.

Role in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of several well-known pharmaceuticals.

Cimetidine (Tagamet)

The synthesis of the H₂ receptor antagonist Cimetidine involves the use of a thiourea derivative, which can be prepared from this compound. The process involves reacting 4-((2-aminoethyl)thiomethyl)-5-methyl-imidazole with this compound to form N-methyl-N'-{2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl}thiourea. This intermediate is then further reacted to yield Cimetidine.

The following diagram outlines the key steps in the synthesis of Cimetidine where a this compound-derived intermediate is utilized.

Caption: Synthesis of Cimetidine via a thiourea intermediate.

Ranitidine (Zantac)

While direct use of this compound in the most common synthesis of Ranitidine is not typical, a key intermediate, N-methyl-1-(methylthio)-2-nitroethenamine, can be conceptually derived from a this compound precursor. This intermediate is then reacted with 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine to form Ranitidine.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While isocyanides are more common in well-known MCRs like the Ugi and Passerini reactions, isothiocyanates can also participate in such transformations, leading to diverse heterocyclic structures.

The general principle of an MCR involving an isothiocyanate is depicted below.

Caption: General scheme of a multicomponent reaction.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, acting as a 1,3-dipolarophile or a dienophile, leading to the formation of various five- and six-membered heterocyclic rings. These reactions provide a powerful route to complex molecular scaffolds that are of interest in medicinal chemistry and materials science.

Conclusion

This compound is a highly valuable and versatile C1 building block in organic synthesis. Its ability to readily react with a wide range of nucleophiles, particularly amines, to form thioureas, and its utility in the construction of diverse heterocyclic systems, underscores its importance. The application of MITC in the synthesis of pharmaceuticals and its potential in multicomponent and cycloaddition reactions continue to make it a focal point of research and development in the chemical sciences. This guide has provided a comprehensive overview of its core applications, complete with detailed protocols and mechanistic insights, to aid researchers in harnessing the full synthetic potential of this remarkable compound.

References

The Invisible Toll: An In-depth Technical Guide to the Toxicological Effects of Methyl Isothiocyanate on Soil Microbes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isothiocyanate (MITC), a potent biocide widely used in agriculture as a soil fumigant, exerts profound and complex toxicological effects on the intricate web of soil microbial life. This technical guide provides a comprehensive analysis of the multifaceted impacts of MITC on soil microbial communities. It delves into the shifts in microbial community structure and function, the inhibition of key soil enzymatic activities, and the underlying molecular mechanisms of toxicity. This document synthesizes quantitative data from numerous studies into comparative tables, offers detailed experimental protocols for assessing MITC's effects, and visualizes the known and putative signaling pathways affected by this fumigant. Understanding these toxicological effects is paramount for developing sustainable agricultural practices, assessing the environmental fate of MITC, and exploring its broader implications in microbial ecology and drug development.

Introduction: The Double-Edged Sword of Soil Fumigation

Soil fumigation with broad-spectrum biocides like this compound is a common practice to control soil-borne pathogens, nematodes, and weeds, thereby safeguarding crop yields.[1][2] MITC is the primary active breakdown product of the fumigants metam-sodium and dazomet.[2][3] While effective in its primary purpose, the non-selective nature of MITC leads to significant collateral damage to non-target soil microorganisms.[4] These microbial communities are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and the suppression of pathogens. This guide explores the toxicological ramifications of MITC on these vital communities, providing a critical resource for researchers in soil science, environmental toxicology, and microbial ecology.

Impact on Soil Microbial Community Structure and Diversity

MITC application drastically alters the structure and diversity of soil microbial communities. A consistent finding across multiple studies is a significant shift in the bacterial community, often leading to a dominance of Gram-positive bacteria.[4] This is attributed to the thicker, more complex cell wall of Gram-positive bacteria, which may offer greater resistance to the disruptive effects of MITC.

Table 1: Quantitative Effects of this compound on Soil Microbial Biomass

| Parameter | Concentration/Dose | Soil Type | Effect | Reference |

| Microbial Biomass Carbon (MBC) | Not specified | Tropical Agroecosystem | Increased with fallow period after fumigation cessation | [5] |

| Microbial Biomass Nitrogen (MBN) | Not specified | Tropical Agroecosystem | Increased with fallow period after fumigation cessation | [5] |

| Total Phospholipid Fatty Acids (PLFAs) | Not specified | Sandy Loam | Initial decrease followed by recovery and shift in community | [4] |

| Fungal to Bacterial Ratio | Not specified | Not specified | Generally, fungi are more sensitive than bacteria to isothiocyanates | [6] |

Effects on Soil Enzyme Activities

Soil enzymes are crucial catalysts for numerous biogeochemical processes. MITC has been shown to inhibit a range of key soil enzymes, thereby disrupting essential nutrient cycles. The extent of inhibition is often dose-dependent and can vary with soil type and environmental conditions.

Table 2: Comparative Effects of this compound on Soil Enzyme Activities

| Enzyme | Fumigant | Soil Type | Effect | Reference |

| Dehydrogenase | This compound | Not specified | Inhibition | [7] |

| Acid Phosphatase | This compound | Not specified | Inhibition | [7] |

| Alkaline Phosphatase | This compound | Not specified | Inhibition | [7] |

| Urease | This compound | Not specified | Inhibition | [7] |

Experimental Protocols for Assessing MITC's Effects

To accurately assess the toxicological impact of MITC on soil microbes, standardized and robust methodologies are essential. This section provides detailed protocols for three widely used techniques: Phospholipid Fatty Acid (PLFA) analysis, Denaturing Gradient Gel Electrophoresis (DGGE), and Biolog EcoPlate™ assays.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a fingerprint of the microbial community structure.[8]

Experimental Workflow:

Detailed Protocol:

-

Soil Sampling: Collect soil samples from the desired depth (e.g., 0-15 cm). Sieve the soil to remove roots and debris and store at -20°C until analysis.

-

Lipid Extraction:

-

Fractionation:

-